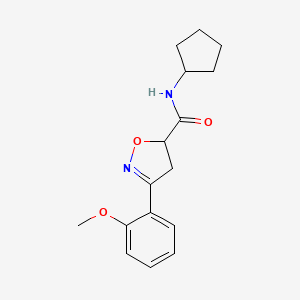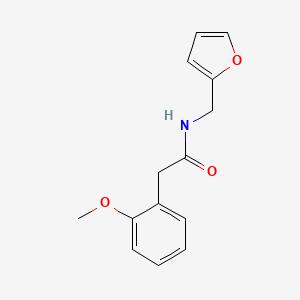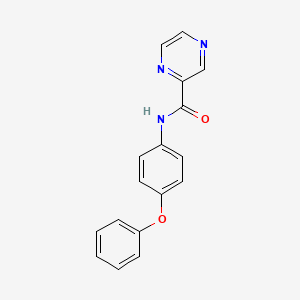
3,5-dimethyl-4-(2H-tetrazol-5-yl)-5,6,7,8-tetrahydroisoquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds involves multi-step chemical reactions, often starting with simpler aromatic or aliphatic precursors. For example, 1-(Cyano[benzimidazole-2-yl])methylene-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline was synthesized and studied, indicating a complex synthesis route that includes X-ray diffraction analysis and spectral methods (Sokol et al., 2002).
Molecular Structure Analysis
The molecular and crystal structures of related compounds provide valuable information on their geometry and electronic configuration. The crystal and molecular structures of 3,3-dimethyl and 3-methyl derivatives of 1-(4′,4′-dimethyl-2′,6′-dioxocyclohex-1′-yl)-3,4-dihydroisoquinoline were determined, showcasing the complexity and versatility of tetrahydroisoquinoline derivatives (Davydov et al., 1993).
Chemical Reactions and Properties
Tetrahydroisoquinolines participate in a variety of chemical reactions, reflecting their reactive nature and chemical properties. For instance, the reaction of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates with different reagents led to the synthesis of novel compounds, highlighting the chemical versatility of tetrahydroisoquinoline derivatives (Rudenko et al., 2013).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments. The synthesis and crystal structure analysis of compounds like 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride provide insights into these aspects, indicating their stability and potential for further modifications (Lin Xi, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and tautomeric behavior of tetrahydroisoquinoline derivatives, are influenced by their structure. Studies on the synthesis, crystalline structure, and spectra of compounds such as 3,3-Dimethyl-1-(3-methyl-1-phenylpyrazol-5-onylidene-4)-1,2,3,4-tetrahydroisoquinoline reveal these characteristics in detail, offering a glimpse into the chemical nature of these compounds (Sokol et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Efficient Synthesis and Transformations : Research by Paronikyan et al. (2019) focused on the synthesis of related compounds involving 5,6,7,8-tetrahydroisoquinoline, highlighting methods for creating new heterocyclic systems and studying the structure of these compounds through X-ray analysis (Paronikyan et al., 2019).
- Structural Characterization : Sokol et al. (2002) synthesized and characterized a compound closely related to 3,5-dimethyl-4-(2H-tetrazol-5-yl)-5,6,7,8-tetrahydroisoquinoline, using X-ray diffraction and spectroscopic methods, contributing to the understanding of its molecular structure (Sokol et al., 2002).
Medicinal Chemistry and Pharmacology
- Cancer Research and Anticancer Activity : Sayed et al. (2022) explored compounds related to tetrahydroisoquinolines, evaluating their potential as anticancer agents. This research contributes to understanding the medicinal applications of similar compounds (Sayed et al., 2022).
- Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) investigated the analgesic and anti-inflammatory properties of a tetrahydroisoquinoline derivative, suggesting potential medical applications in pain management (Rakhmanova et al., 2022).
Chemical Synthesis and Reactivity
- Novel Synthesis Methods : Research by Kamalifar and Kiyani (2019) demonstrates the synthesis of new heterocyclic compounds using tetrahydroisoquinolines, showcasing innovative approaches in chemical synthesis (Kamalifar & Kiyani, 2019).
- Complex Formation and Crystal Structures : Sokol et al. (2004) studied the formation of coordination compounds with tetrahydroisoquinoline derivatives, contributing to the understanding of complex chemical structures and interactions (Sokol et al., 2004).
Applications in Imaging and Diagnostics
- PET Imaging Ligands : Gao et al. (2006) designed and synthesized labeled tetrahydroisoquinoline derivatives for use in PET imaging, highlighting their potential in diagnosing brain diseases (Gao et al., 2006).
Propiedades
IUPAC Name |
3,5-dimethyl-4-(2H-tetrazol-5-yl)-5,6,7,8-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-7-4-3-5-9-6-13-8(2)11(10(7)9)12-14-16-17-15-12/h6-7H,3-5H2,1-2H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAWELMYDUBGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CN=C(C(=C12)C3=NNN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-(2H-tetrazol-5-yl)-5,6,7,8-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(1-phenylcyclopropyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5562209.png)


![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isonicotinamide](/img/structure/B5562220.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)
![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)
![7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5562279.png)

![6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5562304.png)
![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)